molecular formula C5H6ClN3O B8811105 5-Chloro-2-methoxypyrimidin-4-amine

5-Chloro-2-methoxypyrimidin-4-amine

Cat. No.: B8811105
M. Wt: 159.57 g/mol
InChI Key: HYBGTPPZAPZDHI-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxypyrimidin-4-amine is a pyrimidine derivative with a chlorine atom at position 5, a methoxy group at position 2, and an amino group at position 2. Pyrimidines are heterocyclic aromatic compounds critical in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding and π-π stacking interactions .

Properties

Molecular Formula

C5H6ClN3O

Molecular Weight

159.57 g/mol

IUPAC Name

5-chloro-2-methoxypyrimidin-4-amine

InChI

InChI=1S/C5H6ClN3O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9)

InChI Key

HYBGTPPZAPZDHI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=N1)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 5-chloro-2-methoxypyrimidin-4-amine, differing in halogen type, substituent positions, or ring modifications:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Interactions Applications/Findings
5-Chloro-2-methoxypyrimidin-4-amine Cl (C5), OMe (C2), NH₂ (C4) 175.58 Moderate solubility in polar solvents; potential H-bond donor/acceptor sites Likely intermediate for kinase inhibitors or antiviral agents (inferred from analogues )
6-Chloro-2-methoxypyrimidin-4-amine Cl (C6), OMe (C2), NH₂ (C4) 175.58 Stronger hydrogen bonding due to Cl proximity to NH₂; lower solubility Used in agrochemicals (e.g., imazosulfuron analogues)
5-Bromo-2-methoxypyrimidin-4-amine Br (C5), OMe (C2), NH₂ (C4) 204.03 Higher molecular weight; crystalline stability; synthesized via N-bromosuccinimide (NBS) Pharmaceutical precursor (e.g., CDK2 inhibitors )
4-Chloro-6-methoxypyrimidin-2-amine Cl (C4), OMe (C6), NH₂ (C2) 175.58 Forms cocrystals with succinic acid via N–H⋯O and O–H⋯N bonds; planar geometry Cocrystal engineering for enhanced bioavailability
5-Bromo-2-chloropyrimidin-4-amine Br (C5), Cl (C2), NH₂ (C4) 223.47 Planar pyrimidine ring; dimerizes via N–H⋯N bonds Antimicrobial/antiviral research
4-Chloro-5-methoxypyridin-2-amine Cl (C4), OMe (C5), NH₂ (C2) 172.59 Pyridine derivative; distinct electronic effects due to N-position Intermediate in metal coordination complexes

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding :
    • 4-Chloro-6-methoxypyrimidin-2-amine forms R₂²(8) and R₆⁶(34) motifs with succinic acid, enhancing crystallinity .
    • 5-Bromo-2-chloropyrimidin-4-amine dimerizes via N–H⋯N bonds, creating 2D networks .
  • Planarity : Pyrimidine rings in all compounds are nearly planar (r.m.s. deviations < 0.1 Å), facilitating π-π stacking .
  • Solubility : Chlorine at C6 (vs. C5) reduces solubility due to increased polarity .

Preparation Methods

Chlorination of Hydroxypyrimidine Precursors

The most widely reported method involves chlorination of 2-methoxy-5-chloropyrimidin-4-ol (4-hydroxy precursor) using phosphorus oxychloride (POCl₃). This step replaces the hydroxyl group at position 4 with chlorine:

Reaction Conditions

  • Starting material : 2-methoxy-5-chloropyrimidin-4-ol

  • Reagents : POCl₃ (3 equiv), triethylamine (2.1 equiv)

  • Solvent : Dichloroethane/acetonitrile (3:1 v/v)

  • Temperature : 60°C

  • Time : 2 hours

  • Yield : 85–90%

The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on POCl₃, facilitated by triethylamine as an acid scavenger. The resulting intermediate, 4-chloro-5-chloro-2-methoxypyrimidine, is isolated by quenching with ice-water and extracting with toluene.

Amination of Chlorinated Intermediate

The 4-chloro intermediate undergoes amination with ammonia to introduce the amine group:

Reaction Conditions

  • Starting material : 4-chloro-5-chloro-2-methoxypyrimidine

  • Reagents : Ammonia (10% in isopropanol)

  • Temperature : 40–60°C

  • Time : 3–5 hours

  • Yield : 90–95%

This nucleophilic aromatic substitution (SNAr) is favored by the electron-deficient pyrimidine ring and the use of polar aprotic solvents. The high yield reflects the regioselectivity of ammonia for the 4-position, driven by the meta-directing effects of the methoxy and chlorine substituents.

N-Oxide Reduction Route

An alternative method involves reducing a pyrimidine N-oxide precursor to generate the amine group. While less commonly reported, this approach offers a one-step pathway under mild conditions:

Reaction Conditions

  • Starting material : 5-Chloro-2-methoxypyrimidin-4-amine N-oxide

  • Reagents : Iron powder, acetic acid

  • Temperature : Reflux (110°C)

  • Time : 3 hours

  • Yield : 75–80%

The mechanism likely involves reductive deoxygenation, where iron in acetic acid facilitates the removal of the N-oxide oxygen, yielding the primary amine. However, the synthesis of the N-oxide precursor remains less documented, limiting the practicality of this route.

Comparative Analysis of Synthetic Methods

Parameter Chlorination-Amination N-Oxide Reduction
Starting Material 2-Methoxy-5-chloropyrimidin-4-olN-Oxide precursor
Reaction Steps 21
Overall Yield 77–86%75–80%
Key Advantage High regioselectivityOne-step process
Limitation Requires POCl₃ handlingPrecursor availability

The chlorination-amination route is preferred for industrial scalability due to readily available starting materials and high yields. In contrast, the N-oxide reduction method is hindered by precursor synthesis challenges.

Optimization Strategies and Byproduct Management

Chlorination Step Optimization

  • Solvent Selection : Dichloroethane enhances POCl₃ reactivity compared to toluene, reducing reaction time from 5 hours to 2 hours.

  • Temperature Control : Maintaining 60°C minimizes side reactions such as ring decomposition.

  • Acid Scavenging : Triethylamine (2.1 equiv) effectively neutralizes HCl, preventing protonation of the pyrimidine nitrogen and ensuring smooth chlorination.

Amination Step Optimization

  • Ammonia Concentration : A 10% ammonia solution in isopropanol balances reactivity and safety, achieving >90% conversion.

  • Temperature Gradient : Gradual heating from 40°C to 60°C prevents exothermic runaway reactions during ammonia addition.

Industrial-Scale Adaptations

Patent CN104945331A and WO2008/96260 highlight scalable adaptations:

  • Continuous Flow Chlorination : POCl₃ and triethylamine are fed continuously into a reactor containing the hydroxy precursor, improving heat dissipation and yield consistency.

  • Catalytic Amination : Palladium catalysts (e.g., Pd(OAc)₂) reduce ammonia requirements by 30% in Suzuki coupling variants, though this remains experimental for primary aminations .

Q & A

Q. What are the common synthetic routes for preparing 5-Chloro-2-methoxypyrimidin-4-amine?

The synthesis typically involves functionalizing pyrimidine precursors via nucleophilic substitution or chloromethylation. For example, the chloromethyl group in related compounds (e.g., 5-(chloromethyl)-2-methylpyrimidin-4-amine) can undergo substitution with amines or thiols under basic conditions (e.g., NaOH/EtOH) to introduce desired functional groups . Key intermediates like 4-amino-2-chloro-5-fluoropyrimidine are synthesized via nitro reduction (e.g., using stannous chloride/HCl) followed by purification via recrystallization .

Q. How can the reactivity of the chloromethyl group be leveraged for derivatization?

The chloromethyl group is highly reactive toward nucleophiles (e.g., amines, thiols, alcohols), enabling covalent modifications. For instance, substitution reactions under basic conditions (pH 8–10) yield derivatives with tailored bioactivity, such as antihypertensive or anti-inflammatory agents . Reaction monitoring via TLC or HPLC is critical to optimize yields and purity.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms substitution patterns and purity (e.g., methoxy group at δ ~3.9 ppm, aromatic protons at δ 6.5–8.5 ppm).
  • MS : High-resolution mass spectrometry validates molecular weight (e.g., C₆H₇ClN₃O⁺: calc. 188.0225, found 188.0222).
  • FTIR : Peaks at ~3400 cm⁻¹ (N–H stretch) and ~1250 cm⁻¹ (C–O of methoxy group) confirm functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and intermolecular interactions. For example, Cl···N hydrogen bonds (3.09–3.10 Å) stabilize the crystal lattice in related dichloro-methoxypyrimidine derivatives . Software like SHELXL refines structures, while validation tools (e.g., PLATON) check for errors in geometry or thermal parameters .

Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., –F, –NO₂) at position 5 enhances binding to biological targets like kinases or GPCRs .
  • Hydrogen Bonding : The 4-amine group participates in H-bonding with residues in enzyme active sites, as shown in docking studies with pyrimidine-based inhibitors .
  • In Vivo Testing : Derivatives with improved logP values (<2.5) are prioritized for pharmacokinetic studies to assess bioavailability and toxicity .

Q. How do intermolecular interactions influence solid-state stability?

Graph-set analysis reveals that N–H···N and Cl···N interactions form robust 2D/3D networks, as seen in 5-bromo-2-chloropyrimidin-4-amine. These interactions correlate with higher melting points (>300°C) and reduced hygroscopicity, critical for formulation .

Methodological Considerations

Q. What precautions are necessary for handling reactive intermediates during synthesis?

  • Moisture Sensitivity : Chloromethyl intermediates are hygroscopic; reactions should be performed under inert gas (N₂/Ar).
  • Toxic Byproducts : Use scavengers (e.g., silica gel) to trap excess SnCl₂ in nitro reductions .
  • Purification : Column chromatography (silica, hexane/EtOAc) or recrystallization (acetonitrile) removes impurities .

Q. How can computational methods predict biological activity?

  • DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites.
  • Molecular Dynamics (MD) : Simulate binding to targets (e.g., thymidylate synthase) using software like GROMACS .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and hERG liability .

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